molecular formula C9H6F4O B13425232 2,3,3,3-Tetrafluoro-1-phenylpropan-1-one CAS No. 2267-65-4

2,3,3,3-Tetrafluoro-1-phenylpropan-1-one

Cat. No.: B13425232
CAS No.: 2267-65-4
M. Wt: 206.14 g/mol
InChI Key: MGVPMFSYZYUVSV-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-1-phenylpropan-1-one is a fluorinated organic compound with the molecular formula C9H7F4O It is characterized by the presence of a phenyl group attached to a propanone backbone, with four fluorine atoms substituting the hydrogen atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-one typically involves the fluorination of 1-phenylpropan-1-one. One common method is the reaction of 1-phenylpropan-1-one with elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for efficient scaling up of the production process while ensuring consistent product quality. The use of advanced fluorinating agents and catalysts can further enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 2,3,3,3-Tetrafluoro-1-phenylpropan-1-ol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,3,3-Tetrafluoro-1-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to modulate apoptotic pathways in neurons, thereby preventing cell death under stress conditions . The compound may interact with various enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-phenyl-2-propanone: Similar structure but with three fluorine atoms instead of four.

    2,2,3,3-Tetrafluoro-1-propanol: Similar fluorinated backbone but with an alcohol group instead of a ketone group.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different substitution patterns.

Uniqueness

2,3,3,3-Tetrafluoro-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The presence of four fluorine atoms enhances its electron-withdrawing effects, making it a valuable intermediate in various chemical reactions and applications.

Properties

CAS No.

2267-65-4

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-1-phenylpropan-1-one

InChI

InChI=1S/C9H6F4O/c10-8(9(11,12)13)7(14)6-4-2-1-3-5-6/h1-5,8H

InChI Key

MGVPMFSYZYUVSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(F)(F)F)F

Origin of Product

United States

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